2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol
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Overview
Description
2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a phenol group, and a long alkyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol typically involves multi-step organic reactions. One possible route could be:
Cyclohexylation: Starting with a cyclohexene derivative, the hydroxyl group can be introduced via hydroboration-oxidation.
Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution.
Alkylation: The long alkyl chain can be attached using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The phenol group can be reduced to a cyclohexanol derivative.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkylated phenol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying cell membrane interactions due to its amphiphilic nature.
Medicine: Possible applications in drug development, particularly in designing molecules with specific hydrophobic and hydrophilic properties.
Industry: Use in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol would depend on its specific application. Generally, it could interact with biological membranes, proteins, or enzymes, altering their function. The hydroxyl and phenol groups could form hydrogen bonds, while the alkyl chain could interact hydrophobically.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol
- 2-(3-hydroxycyclohexyl)-5-(2-methyloctan-2-yl)phenol
Uniqueness
2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol is unique due to its specific combination of functional groups and chain length, which can influence its physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methyldecan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNODGYJZJTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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